5-Chloro-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-3-(trifluoromethyl)pyridine
CAS No.: 866043-25-6
Cat. No.: VC4764278
Molecular Formula: C14H11ClF3N3O3S
Molecular Weight: 393.77
* For research use only. Not for human or veterinary use.
![5-Chloro-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-3-(trifluoromethyl)pyridine - 866043-25-6](/images/structure/VC4764278.png)
Specification
CAS No. | 866043-25-6 |
---|---|
Molecular Formula | C14H11ClF3N3O3S |
Molecular Weight | 393.77 |
IUPAC Name | 1-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)sulfonylurea |
Standard InChI | InChI=1S/C14H11ClF3N3O3S/c1-8-2-4-10(5-3-8)25(23,24)21-13(22)20-12-11(14(16,17)18)6-9(15)7-19-12/h2-7H,1H3,(H2,19,20,21,22) |
Standard InChI Key | QTVGQBMMNGTJLA-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=C(C=N2)Cl)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure is anchored by a pyridine ring substituted at positions 2, 3, and 5. Position 2 hosts a urea group bridged to a 4-methylphenylsulfonyl (tosyl) moiety, while positions 3 and 5 are occupied by a trifluoromethyl and chlorine atom, respectively . This arrangement confers both electronic and steric distinctiveness, influencing reactivity and intermolecular interactions. The tosyl group enhances stability and modulates solubility, whereas the group introduces strong electron-withdrawing effects, potentially altering metabolic pathways in biological systems .
Spectroscopic and Crystallographic Data
While direct spectral data for this compound are scarce, analogs provide insights. For instance, related pyridine derivatives exhibit characteristic IR absorptions for sulfonamide 1300–1150 cm and urea 1660–1640 cm groups . NMR of trifluoromethylated pyridines typically shows resonances near to ppm . X-ray crystallography of structurally similar compounds reveals planar pyridine rings with dihedral angles of 70–85° between the tosyl and pyridine planes, suggesting limited conjugation .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis likely proceeds via sequential functionalization of a pyridine precursor. A plausible route involves:
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Chlorination and Trifluoromethylation: Introduction of Cl and groups at positions 5 and 3, respectively, via radical or metal-catalyzed reactions .
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Urea Formation: Reaction of a 2-aminopyridine intermediate with 4-methylbenzenesulfonyl isocyanate to install the urea-tosyl group .
Key challenges include regioselectivity in pyridine substitution and avoiding side reactions with the electron-deficient group. Optimized conditions may involve palladium catalysts for C–H activation or protective group strategies .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dominated by its polar sulfonamide and urea groups versus hydrophobic and tosyl moieties. Predicted log values (2.5–3.5) suggest moderate lipophilicity, favoring dissolution in dichloromethane or acetone over water . Stability studies on related compounds indicate susceptibility to hydrolysis under acidic conditions, with degradation pathways involving urea cleavage .
Thermal Behavior
Differential scanning calorimetry (DSC) of analogous pyridines shows melting points between 94–97°C , though the trifluoromethyl group may elevate this range due to enhanced crystal packing. Thermogravimetric analysis (TGA) likely reveals decomposition above 200°C, consistent with sulfonamide thermal lability .
Applications and Biological Relevance
Pharmaceutical Intermediates
The compound’s structural motifs align with kinase inhibitors and anti-inflammatory agents. For example, sorafenib—a tyrosine kinase inhibitor—shares the urea-sulfonamide pharmacophore, suggesting potential activity in signal transduction modulation . In vitro assays could evaluate its efficacy against VEGFR or PDGFR kinases, leveraging the group’s role in target binding .
Material Science
The group’s electron-withdrawing nature and the tosyl group’s π-stacking capacity make this compound a candidate for organic semiconductors or metal-organic frameworks (MOFs). Computational studies predict a HOMO-LUMO gap of ~4.5 eV, suitable for charge transport applications .
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